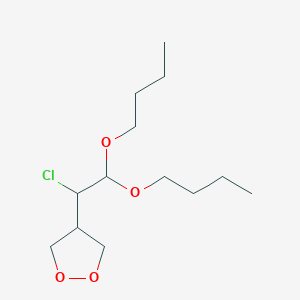
4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane is an organic compound with the molecular formula C13H25ClO4 and a molecular weight of 280.788 g/mol . This compound is characterized by the presence of a dioxolane ring, a chlorinated ethyl group, and two butoxy groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane typically involves the reaction of a chlorinated ethyl compound with a dioxolane derivative under specific conditions. The reaction may require the use of a base to facilitate the formation of the dioxolane ring and the introduction of butoxy groups. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is purified through techniques such as distillation or chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the chlorinated ethyl group to other functional groups, such as alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation and the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving the modification of biomolecules or as a probe to investigate biological pathways.
Medicine: Research into potential therapeutic applications, such as drug development or as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the dioxolane ring and the chlorinated ethyl group, which can participate in various chemical transformations. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Dibutoxy-1-bromoethyl)-1,2-dioxolane: Similar structure but with a bromine atom instead of chlorine.
4-(2,2-Dibutoxy-1-iodoethyl)-1,2-dioxolane: Contains an iodine atom in place of chlorine.
4-(2,2-Dibutoxy-1-fluoroethyl)-1,2-dioxolane: Features a fluorine atom instead of chlorine.
Uniqueness
4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the chlorine atom allows for specific substitution reactions that may not be possible with other halogenated derivatives.
Properties
CAS No. |
61207-79-2 |
|---|---|
Molecular Formula |
C13H25ClO4 |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
4-(2,2-dibutoxy-1-chloroethyl)dioxolane |
InChI |
InChI=1S/C13H25ClO4/c1-3-5-7-15-13(16-8-6-4-2)12(14)11-9-17-18-10-11/h11-13H,3-10H2,1-2H3 |
InChI Key |
ZWKFWZPFSTZSEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C(C1COOC1)Cl)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















